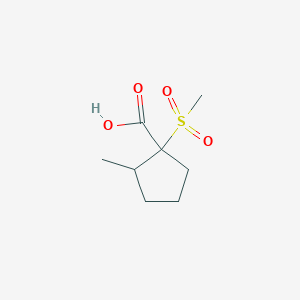
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a methanesulfonyl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes methylation to form 2-methylcyclopentane.
Sulfonylation: The 2-methylcyclopentane is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonyl group to the cyclopentane ring.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group is known to act as an electrophile, facilitating reactions with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function .
Comparación Con Compuestos Similares
1-Methanesulfonyl-2-methylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Methylcyclopentane-1-carboxylic acid: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
Cyclopentane-1-carboxylic acid: Lacks both the methyl and methanesulfonyl groups, leading to a simpler structure and different chemical properties.
1-Methanesulfonylcyclopentane-1-carboxylic acid: Lacks the methyl group, which affects its steric and electronic properties.
The presence of the methanesulfonyl group in this compound imparts unique reactivity and makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H14O4S |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-methyl-1-methylsulfonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-6-4-3-5-8(6,7(9)10)13(2,11)12/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
XSWDTQXBZAZFET-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(C(=O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)
![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)





![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)

![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)
